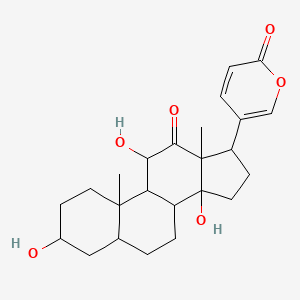
12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide is a bufadienolide compound, which is a type of steroid. Bufadienolides are known for their biological activities, particularly their cardiotonic and anticancer properties. This compound is found in certain traditional Chinese medicines and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide involves several steps, starting from simpler steroidal precursors. One common method involves the selective dehydration of gamabufotalin with hydrochloric acid in methanol to produce the 14-ene derivative. This intermediate can then undergo further reactions, such as the addition of hypobromous acid, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including selective oxidation, reduction, and substitution reactions, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for dehydration, hypobromous acid for bromination, and pyridine for subsequent transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated and brominated derivatives, which can be further transformed into more complex bufadienolides .
Scientific Research Applications
12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bufadienolides and studying their chemical properties.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide involves its interaction with cellular targets, such as the sodium-potassium ATPase pump. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. Additionally, it can induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gamabufotalin: Another bufadienolide with similar cardiotonic and anticancer properties.
Cinobufotalin: Known for its anticancer activity and use in traditional Chinese medicine.
Marinobufagenin: A bufadienolide with cardiotonic effects.
Uniqueness
12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide is unique due to its specific hydroxylation pattern and its potent biological activities. Its ability to selectively inhibit the sodium-potassium ATPase pump and induce apoptosis in cancer cells makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-(3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDCRWYOMWSTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














